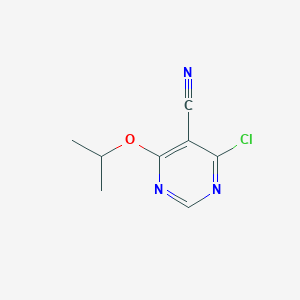

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClN3O |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile |

InChI |

InChI=1S/C8H8ClN3O/c1-5(2)13-8-6(3-10)7(9)11-4-12-8/h4-5H,1-2H3 |

InChI Key |

IJYGYZYPYWCZNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=NC=N1)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Chlorination at Position 4

Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed under reflux conditions. POCl₃ is preferred due to its dual role as a solvent and reagent, enabling complete conversion at 80–110°C for 6–12 hours. The reaction is typically quenched with ice-water, and the product isolated via extraction with dichloromethane or ethyl acetate.

Table 1: Chlorination Optimization Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 80–110°C | 85–92 |

| Reaction Time | 6–12 h | 88–90 |

| POCl₃ Equivalents | 3–5 | 90–92 |

Alkoxylation at Position 6

The chlorinated intermediate reacts with isopropyl alcohol in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to introduce the propan-2-yloxy group. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity. Reactions proceed at 60–80°C for 4–8 hours, achieving yields of 75–85% after recrystallization.

Key Considerations :

-

Base Selection : NaH offers faster kinetics but requires anhydrous conditions, whereas K₂CO₃ is cost-effective but may prolong reaction times.

-

Solvent Impact : DMF increases reaction rates but complicates purification due to high boiling points.

One-Pot Tandem Synthesis

Recent advancements describe a one-pot method combining chlorination and alkoxylation. This approach minimizes intermediate isolation, improving overall efficiency.

Reaction Mechanism

-

Chlorination : POCl₃ reacts with the hydroxyl group at position 4, forming a reactive intermediate.

-

In Situ Alkoxylation : Isopropyl alcohol is introduced directly into the reaction mixture, displacing the chloride at position 6.

Table 2: One-Pot Reaction Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 70–90°C | 78–82 |

| Reaction Time | 8–14 h | 80–85 |

| Solvent | POCl₃ (neat) | 82–85 |

Advantages and Limitations

-

Advantages : Reduced purification steps and higher atom economy.

-

Limitations : Competing side reactions (e.g., over-chlorination) require precise stoichiometric control.

Cyanation Strategies

The cyano group at position 5 is introduced either via:

-

Direct Cyanation : Using copper(I) cyanide (CuCN) or potassium cyanide (KCN) under Ullmann-type conditions.

-

Pre-Functionalized Precursors : Employing 5-cyanopyrimidine derivatives as starting materials to avoid late-stage cyanation.

Table 3: Cyanation Methods Comparison

| Method | Conditions | Yield (%) | Purity |

|---|---|---|---|

| CuCN, DMF, 120°C | 12 h, N₂ atmosphere | 65–70 | 90–95 |

| KCN, Ethanol, Reflux | 24 h | 55–60 | 85–90 |

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

-

¹H NMR (CDCl₃) : δ 1.35 (d, 6H, CH(CH₃)₂), 4.72 (septet, 1H, OCH), 8.52 (s, 1H, pyrimidine-H).

-

¹³C NMR : δ 22.1 (CH₃), 70.3 (OCH), 116.2 (CN), 155.7 (C-Cl).

Industrial-Scale Adaptations

Patent CN106008336A highlights scalable modifications, including:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under various conditions. Common nucleophiles include amines, alkoxides, and thiols.

Key findings:

-

Substitution at position 4 is favored due to electron-withdrawing effects of the nitrile and isopropoxy groups, which activate the chloro group toward displacement.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents.

Transformations of the Nitrile Group

The carbonitrile group at position 5 undergoes functional group interconversion under specific conditions:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Hydrolysis to amide | H₂O₂, H₂SO₄, 60°C, 3 hours | 5-Carbamoyl-4-chloro-6-isopropoxypyrimidine | Intermediate for drug design |

| Reduction to amine | LiAlH₄, THF, 0°C → RT, 2 hours | 5-Aminomethyl-4-chloro-6-isopropoxypyrimidine | Bioactive molecule synthesis |

| Cycloaddition (Click chemistry) | Cu(I), NaN₃, RT, 12 hours | Triazole-functionalized pyrimidine derivative | Materials science |

Key findings:

-

Hydrolysis to the amide is more efficient under acidic oxidative conditions than basic .

-

The nitrile group’s electron-withdrawing nature stabilizes intermediates during reduction.

Cross-Coupling Reactions

The chloro substituent enables participation in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Catalyst System | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | Phenylboronic acid | 4-Phenyl-6-isopropoxypyrimidine-5-carbonitrile |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Morpholine | 4-Morpholino-6-isopropoxypyrimidine-5-carbonitrile |

Key findings:

-

Suzuki coupling proceeds efficiently with aryl boronic acids, enabling aryl group introduction .

-

Buchwald-Hartwig amination requires bulky ligands (e.g., Xantphos) to suppress side reactions.

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 200°C, releasing HCN gas .

-

Photoreactivity : Prolonged UV exposure leads to partial cleavage of the isopropoxy group.

-

Acid/Base Sensitivity : The nitrile group remains stable under mild acidic/basic conditions but hydrolyzes in concentrated HCl/NaOH.

Comparative Reactivity Insights

A comparison with analogous pyrimidines reveals:

| Compound | Reactivity at C4 | Nitrile Stability | Cross-Coupling Efficiency |

|---|---|---|---|

| 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile | High | Moderate | High (Pd catalysts) |

| 4-Chloro-6-methoxypyrimidine-5-carbonitrile | Moderate | High | Moderate |

| 4-Fluoro-6-isopropoxypyrimidine-5-carbonitrile | Low | High | Low |

The isopropoxy group enhances electron density at C4, accelerating substitution but slightly destabilizing the nitrile compared to methoxy analogs .

Scientific Research Applications

Medicinal Chemistry

- Antitumor Activity : Research has indicated that compounds similar to 4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile exhibit anti-tumor properties. For example, derivatives have been tested in xenograft models of small cell lung cancer, showing significant tumor growth inhibition . The compound's ability to inhibit specific protein methylation pathways may contribute to its effectiveness against cancer cells.

- Inhibitors of Protein Methylation : This compound acts as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which is involved in the regulation of gene expression and has implications in various cancers . The mechanism involves the inhibition of Sym-Arg dimethylation, leading to altered splicing and growth inhibition in tumor cells.

- Pharmacokinetics and Safety : Clinical trials have been initiated to evaluate the pharmacokinetics and safety profiles of compounds related to this compound. These trials help establish dosing regimens and potential side effects, critical for advancing these compounds into therapeutic use .

Agrochemical Applications

- Herbicidal Activity : Research indicates that pyrimidine derivatives can be effective as herbicides due to their ability to inhibit specific enzymes involved in plant growth. The structural features of this compound may enhance its herbicidal efficacy by disrupting metabolic pathways in target plants.

- Pesticidal Properties : The compound's reactivity allows it to interact with biological targets in pests, potentially leading to its use as an insecticide or fungicide. Studies are ongoing to explore its effectiveness against various agricultural pests and diseases.

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Chloro Group (Position 4)

The chloro group at position 4 is a common feature in pyrimidine derivatives, enhancing electrophilicity for nucleophilic substitution reactions. For example, in 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile, the chlorine facilitates further functionalization with amines or thiols . However, in 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, the chloro substituent on the phenyl ring contributes to kinase inhibition by modulating electronic interactions with target proteins .

Isopropyloxy vs. Methylthio Groups (Position 6)

The isopropyloxy group in the target compound likely increases steric bulk compared to methylthio (SCH₃) groups found in analogs like 4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile. Methylthio groups enhance lipophilicity and are often associated with antibacterial activity, as seen in compounds tested against Staphylococcus aureus . Conversely, the isopropyloxy group may improve metabolic stability, a critical factor in drug design .

Nitrile Group (Position 5)

The nitrile group at position 5 is a key pharmacophore in many pyrimidine derivatives. In 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile, the nitrile participates in hydrogen bonding, enhancing binding affinity to viral proteases . Similarly, nitrile-containing analogs in exhibited moderate to high antibacterial efficacy, suggesting its role in target engagement .

Biological Activity

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile (CAS No. 2207399-82-2) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound features a chloro group, an alkoxy substituent, and a cyano group, which contribute to its biological efficacy and pharmacological profile.

- Molecular Formula : C8H8ClN3O

- Molecular Weight : 197.62 g/mol

- Structure : The compound's structure can be represented as follows:

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor properties of this compound, particularly as an inhibitor of the PRMT5 enzyme. PRMT5 is implicated in various malignancies due to its role in post-transcriptional regulation and tumor progression. In vitro experiments have shown that this compound significantly inhibits PRMT5 activity, leading to reduced tumor cell proliferation and growth inhibition in several cancer models.

Key Findings :

- Inhibition of PRMT5 : The compound has demonstrated strong inhibitory effects on PRMT5 enzyme activity, which is crucial for the growth of tumor cells .

- Cell Line Studies : In xenograft models for small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC), significant tumor growth inhibition (up to 99%) was observed following treatment with this compound .

- Mechanism of Action : The inhibition of Sym-Arg dimethylation of SMD1/3 proteins was noted, which are essential components of the tumor spliceosome .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of the chloro group enhances lipophilicity and facilitates interactions with biological targets.

- The propan-2-yloxy substituent may influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Study on Anti-Cancer Efficacy

A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The compound was tested against breast cancer, lung cancer, and leukemia cell lines, showing promising results in inhibiting cell viability.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Doxorubicin | 10 |

| A549 (Lung Cancer) | 15.0 | Cisplatin | 14 |

| HL60 (Leukemia) | 8.0 | Vincristine | 7 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile?

- Methodological Answer : The compound is typically synthesized via chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃), followed by nucleophilic substitution with isopropyl alcohol. For example, analogous protocols involve chlorination of methyl 2-amino-4-chloro-5-pyrimidinecarboxylate derivatives under reflux conditions, yielding intermediates that undergo substitution reactions with ammonium acetate or hydrazine derivatives to introduce functional groups . Multi-component reactions under thermal aqueous conditions (e.g., combining aldehydes, nitriles, and amines) are also effective for synthesizing structurally related pyrimidinecarbonitriles, with yields optimized at 80–100°C .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry (MS) is essential. For example:

- IR : Confirms nitrile (C≡N) stretches (~2200 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- NMR : 1H NMR identifies isopropyl protons (δ 1.2–1.4 ppm, doublet) and pyrimidine ring protons (δ 8.0–8.5 ppm). 13C NMR resolves the carbonitrile carbon (~115 ppm) and quaternary carbons.

- MS : Molecular ion peaks (M⁺) and fragmentation patterns validate the molecular weight and substituent stability .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal intermediates and transition states. For instance, ICReDD’s framework integrates computational modeling with experimental validation to identify energetically favorable pathways, reducing trial-and-error approaches. This method narrows reaction conditions (e.g., solvent, temperature) by correlating activation energies with experimental yields .

Q. How to address contradictions in substituent effects on reaction yields?

- Methodological Answer : Statistical experimental design (e.g., factorial or response surface methodology) isolates variables influencing yields. For example, in multi-component syntheses, varying substituents (e.g., electron-withdrawing vs. donating groups) may alter reactivity. A study using a central composite design revealed that electron-deficient aryl groups enhance cyclization efficiency by 20–30% compared to electron-rich analogs .

Q. What thermodynamic factors govern the stability of this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures and phase transitions. For structurally similar compounds (e.g., 6-chlorophenyl derivatives), stability under anhydrous conditions correlates with intramolecular hydrogen bonding, as shown by crystallographic data (e.g., bond angles and torsional strain) .

Q. How does crystallographic analysis resolve molecular conformation ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. For example, in 4-(4-chlorophenyl)pyrimidine derivatives, the dihedral angle between the pyrimidine ring and substituents (e.g., ~5.7° for chlorophenyl groups) clarifies steric effects and π-π stacking tendencies, critical for designing derivatives with enhanced bioactivity .

Contradictions and Resolutions

- Synthetic Yield Discrepancies : Chlorination efficiency varies with solvent polarity (e.g., DMF vs. THF). Polar aprotic solvents improve POCl₃ activation but may hydrolyze intermediates. Mitigate by controlling moisture levels (<0.1% H₂O) and using inert atmospheres .

- Substituent Reactivity : Bulky substituents (e.g., isopropyl) may hinder nucleophilic substitution. Resolve via microwave-assisted synthesis (20–30% faster kinetics) or using phase-transfer catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.